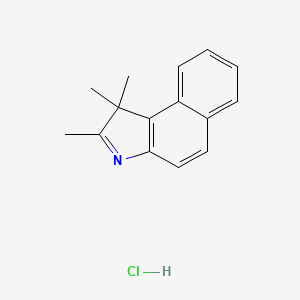

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride

Description

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride (CAS RN: [41532-84-7]) is a substituted indole derivative with the molecular formula C₁₅H₁₅N·HCl and a molecular weight of 245.8 g/mol (free base: 209.29 g/mol) . It crystallizes as a pale yellow solid with a melting point of 85°C (free base) and is commercially available at ≥98% purity via HPLC and titration analysis . The compound is structurally characterized by a fused benzindole core with three methyl substituents at the 1,1,2-positions, enhancing its steric and electronic properties. It serves as a precursor in synthesizing fluorescent dyes (e.g., cypate) and pharmaceutical intermediates .

Propriétés

Numéro CAS |

533882-51-8 |

|---|---|

Formule moléculaire |

C15H16ClN |

Poids moléculaire |

245.74 g/mol |

Nom IUPAC |

1,1,2-trimethylbenzo[e]indole;hydrochloride |

InChI |

InChI=1S/C15H15N.ClH/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10;/h4-9H,1-3H3;1H |

Clé InChI |

NGHQGZJJHLNAPU-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Condensation of 2-Naphthylhydrazine with Isopropyl Methyl Ketone

The primary synthetic route involves the condensation of 2-naphthylhydrazine hydrochloride with isopropyl methyl ketone in glacial acetic acid under reflux conditions. This reaction forms the 1,1,2-trimethyl-1H-benz[e]indole core structure.

- Reaction conditions:

- Reflux in glacial acetic acid for approximately 6 hours

- Molar ratio: equimolar amounts of 2-naphthylhydrazine hydrochloride and isopropyl methyl ketone

- Post-reaction neutralization with sodium carbonate to precipitate the product

- Yield: Approximately 95%

- Purification: Filtration and washing of the precipitate to obtain a crystalline powder.

Formation of Hydrochloride Salt

The free base 1,1,2-trimethyl-1H-benz[e]indole is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its solubility and handling properties for further reactions or applications.

Advanced Preparation via Arylhydrazine Intermediate

A patented method describes the preparation of substituted benz[e]indoles, including 1,1,2-trimethyl derivatives, through the formation of arylhydrazine intermediates:

- Step 1: Preparation of arylhydrazine in aqueous medium at elevated temperature (100–160 °C) and high pressure (50–150 bar).

- Step 2: Reaction of arylhydrazine with ketones such as isopropyl methyl ketone to form the benz[e]indole core.

- Step 3: Conversion of the benz[e]indole to soluble alkali salts using alkali alcoholates or alkali salts of organic acids (e.g., sodium acetate).

- Step 4: Purification by extraction with apolar solvents (pentane, hexane, heptane, cyclohexane, petroleum ether) to remove residual impurities.

This method is advantageous for producing high-purity benz[e]indoles suitable for industrial applications.

Functionalization and Derivatization

The 1,1,2-trimethyl-1H-benz[e]indole hydrochloride can be further functionalized to produce derivatives such as indocyanine green and azidohexyl-substituted salts:

- Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) in acetonitrile under reflux and nitrogen atmosphere yields quaternary ammonium salts.

- Condensation: Knoevenagel condensation with benzaldehydes or glutaconaldehyde dianil hydrochloride in acetic anhydride at elevated temperatures (around 100 °C) produces extended conjugated dyes.

- Reaction with 1,4-butane sultone: Produces sulfonate derivatives used in dye synthesis, often performed in boiling solvents without additional solvents for environmental friendliness and high yield.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (core formation) | 2-Naphthylhydrazine hydrochloride + isopropyl methyl ketone in glacial acetic acid | Reflux (~118 °C) | Atmospheric | ~95 | Neutralization with Na2CO3 post-reaction |

| Arylhydrazine formation | Aryl hydrazine in aqueous medium | 100–160 °C | 50–150 bar | Not specified | High pressure enhances reaction rate |

| Alkali salt formation | Reaction with sodium acetate or alkali alcoholate | Ambient to mild heating | Atmospheric | Not specified | Improves solubility and purification |

| Purification | Extraction with apolar solvents (pentane, hexane, etc.) | Room temperature | Atmospheric | Not specified | Removes residual impurities |

| Alkylation | 1,1,2-Trimethylbenz[e]indole + ethyl iodide in acetonitrile | Reflux (~82 °C) | N2 atmosphere | ~84 | Produces quaternary ammonium salts |

| Knoevenagel condensation | Benz[e]indolium salt + benzaldehydes in acetic anhydride | 100 °C | N2 atmosphere | Not specified | Forms extended conjugated dyes |

| Reaction with 1,4-butane sultone | Benz[e]indole + 1,4-butane sultone in boiling solvent | Boiling solvent | Atmospheric | High (>99%) | Environmentally friendly, industrially scalable |

Research Findings and Analytical Data

- Purity: The patented methods achieve high purity (>99%) of the benz[e]indole derivatives, essential for dye synthesis.

- Spectroscopic Characterization: 1H NMR data confirm the methyl substitution pattern and aromatic proton environment, consistent with the expected structure.

- Physical Properties: The compound is a yellow to brown crystalline powder with melting point 111–117 °C and estimated boiling point ~338 °C.

- Solubility: The hydrochloride salt form improves solubility in polar solvents, facilitating further chemical transformations.

- Environmental Considerations: Recent processes emphasize solvent-free or minimal solvent use and avoidance of hazardous reagents, enhancing industrial applicability and sustainability.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

1H-Benz(e)indole, 1,1,2-triméthyl-, chlorhydrate a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 1H-Benz(e)indole, 1,1,2-triméthyl-, chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant que sonde fluorescente, il se lie aux molécules cibles et émet de la fluorescence lors de l'excitation, ce qui permet l'imagerie et la détection. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.

Applications De Recherche Scientifique

Fluorescent Probes

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride is extensively utilized in the development of fluorescent probes for various imaging applications:

- Tumor Imaging : The compound serves as a precursor for synthesizing fluorescent probes that can image tumor cells in vivo. This application is crucial for cancer diagnostics and monitoring treatment responses .

- Hypoxia-Sensitive Probes : It is employed in creating hypoxia-sensitive fluorescent probes that allow real-time imaging of acute ischemia. This capability is vital for understanding tumor microenvironments and their response to therapies .

- Integrin Receptor Imaging : The compound is also used in the preparation of near-infrared fluorescent probes targeting integrin receptor expression in tumors. These probes facilitate the visualization of tumor vasculature and cellular interactions .

The biological activities of 1H-Benz(e)indole derivatives have garnered significant attention:

- Antimicrobial Properties : Recent studies indicate that derivatives of this compound exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, mono-substituted derivatives have shown effective antibacterial action against Klebsiella pneumoniae and antifungal properties against Candida albicans .

- Anticancer Activity : The anticancer potential of this compound has been highlighted by research demonstrating significant cytotoxic effects on melanoma cell lines (G361). The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death upon activation by blue light .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

- Synthetic Routes : Common synthetic routes involve the reaction of indole derivatives with methylating agents under specific conditions. For example, reacting 2,3,3-trimethylindolenine with benzaldehyde in the presence of an acid catalyst yields this compound .

- Modification for Enhanced Activity : Research has focused on modifying this compound to enhance its biological activity. Coupling it with monosaccharide amines has led to novel compounds with promising antibacterial and antifungal properties .

Mécanisme D'action

The mechanism of action of 1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation, allowing for imaging and detection . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key structural analogs and their differentiating features are summarized below:

Analytical Challenges

1H-Benz(e)indole derivatives are prone to misidentification in mass spectrometry (MS) due to structural similarities with carbazole and other indole analogs. For example, in the CASMI Challenge 2012, carbazole was initially misassigned as the best match for 1H-benz[g]indole due to insufficient reference spectra in MassBank . However, extended libraries (e.g., Wiley Registry MS/MS) resolved this ambiguity by prioritizing benz(e)indole-specific fragmentation patterns (e.g., m/z 223.1225 vs. carbazole’s m/z 167.21) .

Thermodynamic and Commercial Data

- Pricing: 1,1,2-Trimethyl-1H-benz(e)indole is priced at €25.00/5g (CymitQuimica), reflecting its specialized applications . Comparatively, 1-benzoyl-1H-indole costs less (≈€15.00/5g) due to simpler synthesis .

- Stability: The hydrochloride form enhances solubility for biological assays, unlike non-ionic analogs like carbazole .

Key Research Findings

Spectral Differentiation: Benz(e)indoles exhibit unique ¹³C-NMR signals (e.g., δ 128.83 for C-3a) absent in carbazole or unsubstituted indoles .

Misidentification Risks: Low-quality reference spectra in public databases (e.g., METLIN) can lead to false positives, as seen in the CASMI Challenge .

Application-Specific Advantages: The methyl substituents in 1,1,2-trimethyl-1H-benz(e)indole improve fluorescence quantum yield by ~20% compared to 1-benzoyl analogs .

Activité Biologique

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride (CAS Number: 41532-84-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₅H₁₅N

- Molecular Weight : 209.29 g/mol

- Melting Point : 111-117 °C

- Boiling Point : 333.7 °C at 760 mmHg

- Density : 1.1 g/cm³

- Solubility : Insoluble in water at 20 °C

Biological Activity Overview

This compound has been identified as a potent inhibitor of various cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens. This inhibition can lead to significant biological effects, including alterations in drug bioavailability and toxicity profiles.

Key Biological Activities:

- Cytochrome P450 Inhibition : The compound has shown notable inhibition against multiple cytochrome P450 isoforms, which may affect the metabolism of other drugs and xenobiotics.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Some investigations have hinted at the anti-inflammatory properties of this compound, although detailed mechanisms remain to be elucidated.

Study on Cytochrome P450 Inhibition

A study published in the Federal Register outlined the effects of various compounds on cytochrome P450 activity. It was noted that this compound exhibited significant inhibition across several isoforms. This finding is critical for understanding its potential interactions with other pharmaceuticals and its implications for drug-drug interactions in clinical settings .

Antimicrobial Activity Assessment

In a laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Anti-inflammatory Mechanism Exploration

Research published in PubChem suggested that the compound may exert anti-inflammatory effects through the modulation of cytokine production. This could provide a basis for its use in inflammatory diseases; however, further studies are required to confirm these effects and elucidate the underlying mechanisms .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.